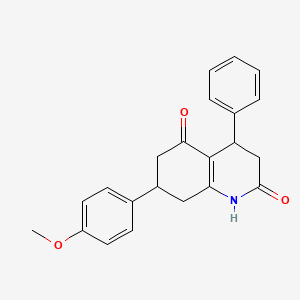

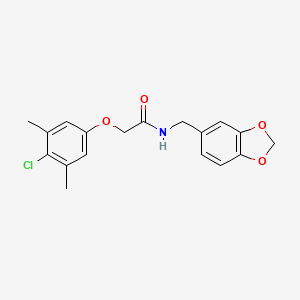

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide, also known as BMDP, is a research chemical that belongs to the class of cathinones. It is a psychoactive substance that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Potential Pesticide Applications

N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including various derivatives with potential as pesticides, have been characterized by X-ray powder diffraction. These compounds exhibit promising properties for pesticide applications, with detailed experimental data on their diffraction patterns and unit-cell parameters provided, indicating their structural integrity and potential effectiveness in agricultural settings (Olszewska, Tarasiuk, & Pikus, 2011).

Antimicrobial Nano-Materials

A study on N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives revealed their significant antimicrobial activities against pathogenic bacteria and Candida species. The compounds demonstrated more effectiveness against fungi than bacteria, with specific derivatives showing considerable anticandidal activity. This research indicates the potential of such compounds in developing antimicrobial agents, especially targeting fungal infections (Mokhtari & Pourabdollah, 2013).

Antitumor Activity

Several studies have focused on the synthesis of novel derivatives of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide and related compounds for evaluating their antitumor activities. For instance, compounds synthesized for targeting specific cancer cell lines have shown significant antitumor activity, indicating the potential for these derivatives in cancer therapy. Notably, derivatives bearing different heterocyclic ring systems have been screened for their potential antitumor activity, with some compounds exhibiting considerable efficacy against human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015).

Heterocyclic Syntheses and Ligand-Protein Interactions

Thioureido-acetamides, accessible from amines and thiohydantoins, have been used as starting materials for synthesizing various heterocycles in one-pot cascade reactions. These reactions showcase excellent atom economy and versatility, leading to the formation of compounds like 2-iminothiazoles and imidazo[1,2-c]pyrimidines. Additionally, molecular docking studies to understand the binding interactions of analyzed ligands with Cyclooxygenase 1 (COX1) have indicated that certain derivatives possess good binding affinity, suggesting their potential in drug discovery and development (Schmeyers & Kaupp, 2002).

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4/c1-11-5-14(6-12(2)18(11)19)22-9-17(21)20-8-13-3-4-15-16(7-13)24-10-23-15/h3-7H,8-10H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWHGQCBZSJECI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]methyl}pyridine](/img/structure/B5543557.png)

![5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5543567.png)

![3-fluoro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5543574.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5543581.png)

![4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5543591.png)

![8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5543599.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(2-thienylcarbonyl)piperidine](/img/structure/B5543601.png)

![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5543617.png)